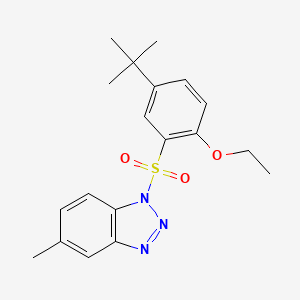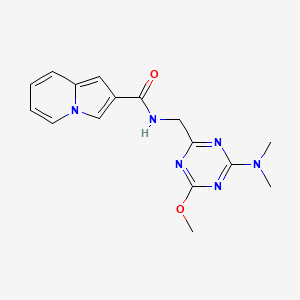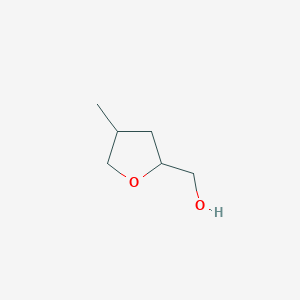
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole, also known as TBSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of benzotriazole derivatives and is widely used in various fields, including medicinal chemistry, material science, and photochemistry.
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole is not fully understood, but it is believed to act as a photo-initiator and a photo-protecting agent. Upon exposure to UV light, this compound undergoes a photochemical reaction, which leads to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or protect amino acids and peptides from UV-induced damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound derivatives possess anti-inflammatory, anti-tumor, and anti-viral activities, which suggests that they may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole has several advantages and limitations for lab experiments. One of the main advantages is that it is easy to synthesize and purify. Additionally, this compound is stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations of this compound is that it is sensitive to UV light and can undergo photochemical reactions even at low intensities. This can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole. One of the potential applications of this compound is in the development of photo-polymerizable materials for 3D printing. Additionally, this compound derivatives may have potential therapeutic applications, and further research is needed to explore their anti-inflammatory, anti-tumor, and anti-viral activities. Finally, the mechanism of action of this compound needs to be further studied to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole involves the reaction of 5-methylbenzotriazole with tert-butyl ethyl ketone and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base and a catalyst, which leads to the formation of this compound. The yield of this reaction is approximately 70-80%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole has found numerous applications in scientific research, including medicinal chemistry, material science, and photochemistry. In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceutical compounds. It has been reported that this compound derivatives possess anti-inflammatory, anti-tumor, and anti-viral activities, which makes them potential candidates for drug development.
In material science, this compound is used as a photo-initiator for the synthesis of polymer materials. It has been reported that this compound can initiate the polymerization of acrylic monomers upon exposure to UV light, which makes it a useful tool for the development of photo-polymerizable materials.
In photochemistry, this compound is used as a photo-protecting agent for the protection of amino acids and peptides. It has been reported that this compound can efficiently protect amino acids and peptides from UV-induced damage, which makes it a useful tool for the synthesis of peptide-based drugs.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-6-25-17-10-8-14(19(3,4)5)12-18(17)26(23,24)22-16-9-7-13(2)11-15(16)20-21-22/h7-12H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPZHXGHEKOKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)
![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)
![Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate](/img/structure/B2983237.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)